1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Overview
Description
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is an organic compound with the molecular formula C₇H₅BrF₂S. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Substitution: The synthesis of this compound typically involves the halogenation of a precursor compound followed by substitution reactions. For example, starting with 1,3-difluorobenzene, bromination can be carried out using bromine or a brominating agent in the presence of a catalyst to introduce the bromine atom at the desired position.
Methylsulfanyl Group Introduction: The introduction of the methylsulfanyl group can be achieved through nucleophilic substitution reactions. This involves reacting the brominated intermediate with a suitable methylsulfanyl donor, such as methylthiolate, under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions. Reduction reactions can also be performed to modify the functional groups on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are major products of oxidation reactions.
Scientific Research Applications
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound can be used in the design and synthesis of biologically active molecules, including potential pharmaceuticals. Its structural features may contribute to the development of new drugs with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene depends on its specific application. In chemical reactions, the presence of bromine, fluorine, and methylsulfanyl groups influences its reactivity and interaction with other molecules. The bromine atom can act as a leaving group in substitution reactions, while the fluorine atoms and methylsulfanyl group can affect the electronic properties of the benzene ring, thereby influencing the overall reactivity and selectivity of the compound.
Comparison with Similar Compounds
1-Bromo-3,5-difluorobenzene: Similar in structure but lacks the methylsulfanyl group.
1-Bromo-4-(methylsulfanyl)benzene: Contains the methylsulfanyl group but lacks the fluorine atoms.
3,5-Difluoro-4-(methylsulfanyl)benzene: Lacks the bromine atom.
Uniqueness: 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is unique due to the combination of bromine, fluorine, and methylsulfanyl substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Biological Activity
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene has the molecular formula . Its structure includes:
- Bromine (Br) : A halogen known for enhancing reactivity.
- Fluorine (F) : Often associated with increased lipophilicity and biological activity.
- Methylthio group (S) : Imparts unique electronic properties that may influence interactions with biological targets.
Biological Activity Overview
Research on the biological activity of this compound is sparse. However, compounds with similar structures have demonstrated significant biological effects. Notably:
- Antimicrobial Properties : Halogenated benzene derivatives often exhibit antimicrobial and antifungal properties due to their ability to interact with microbial membranes and enzymes.
- Cytotoxicity : Studies on structurally related compounds have shown potential cytotoxic effects against various cancer cell lines .
Related Compounds and Their Activities
To better understand the potential biological activity of this compound, it is useful to examine similar compounds:
These compounds highlight the potential for this compound to exhibit similar biological activities.
Case Studies
While direct case studies on this compound are lacking, several studies on related compounds provide insights:
- Antimicrobial Activity : A study on halogenated phenyl compounds demonstrated that bromine substitution significantly increased antimicrobial efficacy against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membrane integrity .
- Cytotoxic Effects : Research involving fluorinated benzene derivatives indicated that these compounds often display cytotoxicity through apoptosis induction in cancer cells. The presence of electron-withdrawing groups like bromine enhances this effect by increasing the compound's reactivity towards cellular targets.
The proposed mechanisms of action for halogenated aromatic compounds include:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Membrane Disruption : Integration into lipid bilayers leading to increased permeability and cell death.
Further studies are needed to elucidate the specific pathways through which this compound exerts its effects.
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGDUXRVLJLJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635132 | |
Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648905-87-7 | |
Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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